molecular formula C39H46F2N2O5Si2 B057156 (S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one CAS No. 272778-12-8

(S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-((trimethylsilyl)oxy)phenyl)methyl)-5-((trimethylsilyl)oxy)pentanoyl)-4-phenyloxazolidin-2-one

Cat. No. B057156
M. Wt: 717 g/mol
InChI Key: XXMINDVVBVJXLN-GOFGAPPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488818B2

Procedure details

3-{5-(4-Fluorophenyl)-2-[(4-fluorophenylamino)-(4-trimethylsilanyloxy-phenyl)methyl]-5-trimethylsilanyloxypentanoyl}-4-phenyloxazolidin-2-one (10 mg) is suspended in MTB ether (1 ml) under argon while cooling in ice. N,O-Bistrimethylsilylacteamide (20.75 μl) is added, followed by tetrabutylphosphonium chloride (4.2 mg) and silver(I) oxide (3.2 mg). The mixture is stirred at room temperature. A reaction to give 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-trimethylsilanyloxypropyl]-4-(4-trimethylsilanyloxyphenyl)azetidin-2-one is found by means of thin-layer chromatography and LC/MS comparison (M+H,-TMS,-HOTMS: 392).
[Compound]
Name
N,O-Bistrimethylsilylacteamide
Quantity
20.75 μL
Type
reactant
Reaction Step Two
Quantity
4.2 mg
Type
catalyst
Reaction Step Three
Quantity
3.2 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:46][Si:47]([CH3:50])([CH3:49])[CH3:48])[CH2:9][CH2:10][CH:11](C(NC2C=CC(F)=CC=2)C2C=CC(O[Si](C)(C)C)=CC=2)[C:12]([N:14]2[CH:18]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)COC2=O)=[O:13])=[CH:4][CH:3]=1>[Cl-].C([P+](CCCC)(CCCC)CCCC)CCC.[Ag-]=O.CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:14]2[CH:18]([C:19]3[CH:20]=[CH:21][C:22]([O:46][Si:47]([CH3:50])([CH3:49])[CH3:48])=[CH:23][CH:24]=3)[CH:11]([CH2:10][CH2:9][CH:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[O:46][Si:47]([CH3:50])([CH3:49])[CH3:48])[C:12]2=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCC(C(=O)N1C(OCC1C1=CC=CC=C1)=O)C(C1=CC=C(C=C1)O[Si](C)(C)C)NC1=CC=C(C=C1)F)O[Si](C)(C)C
Step Two
Name
N,O-Bistrimethylsilylacteamide
Quantity
20.75 μL
Type
reactant
Smiles
Step Three
Name
Quantity
4.2 mg
Type
catalyst
Smiles
[Cl-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
3.2 mg
Type
catalyst
Smiles
[Ag-]=O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
CUSTOM
Type
CUSTOM
Details
A reaction

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(C1C1=CC=C(C=C1)O[Si](C)(C)C)CCC(O[Si](C)(C)C)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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